molecular formula C24H22OS2 B14575090 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- CAS No. 61541-60-4

2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]-

Cat. No.: B14575090
CAS No.: 61541-60-4
M. Wt: 390.6 g/mol
InChI Key: KQYCKDIJHVZQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- is a complex organic compound with a unique structure It is characterized by the presence of a propenone group, a methyl group, a phenyl group, and two phenylmethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1-phenyl-1-propenone with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.

    Substitution: The phenylmethylthio groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylthio groups can form strong interactions with these targets, leading to changes in their activity. The compound can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-one, 2-methyl-1-phenyl-: Lacks the phenylmethylthio groups, making it less reactive in certain types of reactions.

    2-Propen-1-one, 3,3-bis[(phenylmethyl)thio]-: Lacks the methyl group, which can affect its steric and electronic properties.

Uniqueness

The presence of both the methyl group and the phenylmethylthio groups in 2-Propen-1-one, 2-methyl-1-phenyl-3,3-bis[(phenylmethyl)thio]- makes it unique

Properties

CAS No.

61541-60-4

Molecular Formula

C24H22OS2

Molecular Weight

390.6 g/mol

IUPAC Name

3,3-bis(benzylsulfanyl)-2-methyl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C24H22OS2/c1-19(23(25)22-15-9-4-10-16-22)24(26-17-20-11-5-2-6-12-20)27-18-21-13-7-3-8-14-21/h2-16H,17-18H2,1H3

InChI Key

KQYCKDIJHVZQMJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(SCC1=CC=CC=C1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.